5-(5-Chloro-2-fluorophenyl)nicotinaldehyde
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Overview
Description
5-(5-Chloro-2-fluorophenyl)nicotinaldehyde is a chemical compound with the molecular formula C12H7ClFNO and a molecular weight of 235.64 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a nicotinaldehyde moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloro-2-fluorophenyl)nicotinaldehyde typically involves the reaction of 5-chloro-2-fluorobenzaldehyde with nicotinic acid or its derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve the desired quality. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloro-2-fluorophenyl)nicotinaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 5-(5-Chloro-2-fluorophenyl)nicotinic acid.
Reduction: 5-(5-Chloro-2-fluorophenyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(5-Chloro-2-fluorophenyl)nicotinaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(5-Chloro-2-fluorophenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Chloro-2-fluorophenyl)nicotinic acid
- 5-(5-Chloro-2-fluorophenyl)nicotinyl alcohol
- 5-(5-Chloro-2-fluorophenyl)nicotinamide
Uniqueness
5-(5-Chloro-2-fluorophenyl)nicotinaldehyde is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring and the presence of an aldehyde group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications .
Properties
CAS No. |
1346692-14-5 |
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Molecular Formula |
C12H7ClFNO |
Molecular Weight |
235.64 g/mol |
IUPAC Name |
5-(5-chloro-2-fluorophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H7ClFNO/c13-10-1-2-12(14)11(4-10)9-3-8(7-16)5-15-6-9/h1-7H |
InChI Key |
PCCMNNVEMKZVEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CN=CC(=C2)C=O)F |
Origin of Product |
United States |
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